molecular formula C16H11N3O4S B8406297 3-Nitro-4-(3-thiazol-2-yl-phenylamino)benzoic acid

3-Nitro-4-(3-thiazol-2-yl-phenylamino)benzoic acid

Cat. No.: B8406297
M. Wt: 341.3 g/mol
InChI Key: BXHODOKNRMANLN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Nitro-4-(3-thiazol-2-yl-phenylamino)benzoic acid is a useful research compound. Its molecular formula is C16H11N3O4S and its molecular weight is 341.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C16H11N3O4S

Molecular Weight

341.3 g/mol

IUPAC Name

3-nitro-4-[3-(1,3-thiazol-2-yl)anilino]benzoic acid

InChI

InChI=1S/C16H11N3O4S/c20-16(21)11-4-5-13(14(9-11)19(22)23)18-12-3-1-2-10(8-12)15-17-6-7-24-15/h1-9,18H,(H,20,21)

InChI Key

BXHODOKNRMANLN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)NC2=C(C=C(C=C2)C(=O)O)[N+](=O)[O-])C3=NC=CS3

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 3-thiazol-2-yl-phenylamine (14.0 g, 79 mmol) in anhydrous NMP (50 ml) was added 4-fluoro-3-nitrobenzoic acid (15.0 g, 127 mmol). The resultant mixture was stirred at 90° C. over night. The cooled reaction cake was suspended in water and the solid was filtered off, washed with water and dried in the air to afford the desired product (22.5 g, 83%).
Quantity
14 g
Type
reactant
Reaction Step One
Quantity
15 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
83%

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